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molecular formula C6H6F2N2OS B8416459 Pyrimidine, 5-(difluoromethoxy)-2-(methylthio)-

Pyrimidine, 5-(difluoromethoxy)-2-(methylthio)-

Cat. No. B8416459
M. Wt: 192.19 g/mol
InChI Key: WHMKOOOGTPXXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372837B2

Procedure details

To a stirring solution of 2-(methylthio)pyrimidin-5-ol (from step B) (71 mg, 0.50 mmol) in CH3CN (2.5 mL) and water (2.5 mL) at room temperature under argon was added K2CO3 (0.69 g, 5.0 mmol) and followed by 2-chloro-2,2-difluoro-1-phenylethanone (286 mg, 1.5 mmol). The reaction tube was sealed and heated at 80° C. for 5 hours. The reaction was cooled to room temperature. EtOAc (10 mL) was added to the reaction mixture, which was washed with brine (15 mL×3). Organic phase was dried (MgSO4), filtered and concentrated. The crude product was dissolved in a small amount of DCM (˜2 ml) and loaded onto a 40 g ISCO silica gel column which was eluted with a 20 min gradient from 0% to 100% EtOAc/Hexanes. 23 mg (23% for three steps) of 5-(difluoromethoxy)-2-(methylthio)pyrimidine was obtained as an off white solid. MS (ESI) 193 (M+H).
Quantity
71 mg
Type
reactant
Reaction Step One
Name
Quantity
0.69 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
286 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[N:8]=[CH:7][C:6]([OH:9])=[CH:5][N:4]=1.C([O-])([O-])=O.[K+].[K+].Cl[C:17]([F:27])([F:26])C(C1C=CC=CC=1)=O.CCOC(C)=O>CC#N.O>[F:26][CH:17]([F:27])[O:9][C:6]1[CH:5]=[N:4][C:3]([S:2][CH3:1])=[N:8][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
71 mg
Type
reactant
Smiles
CSC1=NC=C(C=N1)O
Name
Quantity
0.69 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
CC#N
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
286 mg
Type
reactant
Smiles
ClC(C(=O)C1=CC=CC=C1)(F)F
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
WASH
Type
WASH
Details
was washed with brine (15 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic phase was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in a small amount of DCM (˜2 ml)
WASH
Type
WASH
Details
was eluted with a 20 min gradient from 0% to 100% EtOAc/Hexanes
Duration
20 min

Outcomes

Product
Name
Type
product
Smiles
FC(OC=1C=NC(=NC1)SC)F
Measurements
Type Value Analysis
AMOUNT: MASS 23 mg
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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